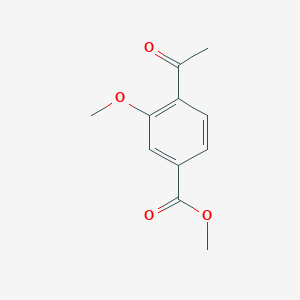
Methyl 4-acetyl-3-methoxybenzoate
Cat. No. B8586021
M. Wt: 208.21 g/mol
InChI Key: SAPLKRMECSTXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09382197B2
Procedure details


Methyl 4-bromo-3-methoxybenzoate (0.53 g, 2.2 mmol), 1,3-bis(diphenylphosphino)propane (0.050 g, 0.12 mmol), sodium carbonate (0.510 g, 4.81 mmol) and palladium (II) acetate (0.024 g, 0.11 mmol) were combined in a 5 mL microwave vial. The vial was sealed and purged with argon. Methanol (2.50 mL, 61.7 mmol) and n-butyl vinyl ether (1.12 mL, 8.74 mmol) were added by syringe, and the mixture was sonicated under argon flow for several minutes, then heated to 90° C. over night. Upon cooling to room temperature, celite (1 g) was added. The mixture was diluted with methanol (5 mL) and the slurry was then filtered. The filter cake was washed with methanol and to the pale red/brown methanolic filtrate was added 6M aqueous HCl (2.5 mL). The solution turned yellow and then turbid white over stirring at room temperature (0.5 h). The solvent was removed under reduced pressure and the residue obtained was partitioned between ethyl acetate (50 mL) and half-saturated aqueous sodium bicarbonate solution (25 mL). The aqueous phase was extracted with ethyl acetate (30 mL). The organic extracts were combined, washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography (15-85% EtOAc/hexanes gradient) to afford the title compound (0.396 g, 87%). LC-MS: (FA) ES+ 209; 1H NMR (300 MHz, DMSO) δ 7.69-7.53 (m, 3H), 3.94 (s, 3H), 3.88 (s, 3H), 2.54 (s, 3H).






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].C(=O)([O-])[O-].[Na+].[Na+].[CH:20]([O:22]CCCC)=[CH2:21]>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:20]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13])(=[O:22])[CH3:21] |f:1.2.3,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.53 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0.024 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCCCC
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
over stirring at room temperature (0.5 h)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was sonicated under argon flow for several minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
celite (1 g) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the slurry was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with methanol and to the pale red/brown methanolic filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 6M aqueous HCl (2.5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between ethyl acetate (50 mL) and half-saturated aqueous sodium bicarbonate solution (25 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (15-85% EtOAc/hexanes gradient)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=C(C=C(C(=O)OC)C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.396 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

